Cas no 1367699-26-0 (3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol)

3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol
- 1367699-26-0
- EN300-1852834
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- Inchi: 1S/C7H13N3O/c1-5-4-6(10-9-5)7(11)2-3-8/h4,7,11H,2-3,8H2,1H3,(H,9,10)
- InChI Key: DXVIMJYUMQXIJR-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C)NN=1)CCN
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 74.9Ų
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1852834-5.0g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1852834-10.0g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1852834-0.25g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 0.25g |
$840.0 | 2023-09-18 | ||
Enamine | EN300-1852834-1.0g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1852834-0.05g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1852834-0.5g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1852834-0.1g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1852834-10g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1852834-5g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1852834-2.5g |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol |
1367699-26-0 | 2.5g |
$1791.0 | 2023-09-18 |
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol Related Literature
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Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
Additional information on 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol
Introduction to 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol (CAS No. 1367699-26-0)
3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number 1367699-26-0, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a pyrazole core substituted with an amino group and a methyl moiety, has garnered attention due to its structural versatility and potential biological activity. The presence of both polar and non-polar functional groups makes it a promising candidate for further exploration in drug discovery and material science applications.
The pyrazole scaffold is a heterocyclic compound that has been widely studied for its pharmacological properties. Pyrazole derivatives are known for their role in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. The specific substitution pattern in 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol enhances its interactions with biological targets, making it an attractive scaffold for medicinal chemists. The methyl group at the 5-position of the pyrazole ring influences the electronic properties of the molecule, potentially affecting its binding affinity and metabolic stability.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The amino group in 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol provides a site for further derivatization, allowing chemists to explore different pharmacophores and optimize the compound's biological activity. This flexibility has made it a valuable intermediate in synthetic chemistry, particularly in the design of small-molecule inhibitors.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The combination of the pyrazole core with an amino substituent at the propyl chain creates a unique structural motif that can interact with various enzymes and receptors. Recent studies have demonstrated that pyrazole derivatives can exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases, which are often implicated in disease pathogenesis. For instance, modifications of the pyrazole scaffold have led to the discovery of compounds with potent antitumor activity by disrupting key signaling pathways involved in cell proliferation.
The synthesis of 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. The introduction of the pyrazole ring typically requires condensation reactions between hydrazine derivatives and α-haloketones or α-haloesters under controlled conditions. The subsequent functionalization at the 5-position with a methyl group can be achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions. The final step involves introducing the amino group at the propyl chain, which can be accomplished through reduction reactions or direct amination techniques.
The chemical properties of 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol make it an interesting candidate for further investigation in various fields. Its solubility profile, stability under different conditions, and potential metabolic fate are all critical factors that need to be evaluated during drug development. Computational studies have shown that this compound can adopt multiple conformations depending on its environment, which may influence its interactions with biological targets. These insights are crucial for designing experiments that optimize its pharmacological properties.
In conclusion, 3-amino-1-(5-methyl-1H-pyrazol-3-yl)propan-1-ol (CAS No. 1367699-26-0) represents a promising chemical entity with potential applications in pharmaceutical research and industrial chemistry. Its unique structural features and biological relevance make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this one will play a vital role in advancing our understanding of disease mechanisms and developing innovative treatments.
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